

Barium Pyrophosphate: A Technical Guide for Scientific Professionals

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Compound of Interest

Compound Name: *Barium pyrophosphate*

Cat. No.: *B087362*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Barium pyrophosphate ($\text{Ba}_2\text{P}_2\text{O}_7$) is an inorganic compound that has garnered interest in various fields of materials science due to its thermal stability and luminescent properties. This document provides a comprehensive technical overview of **barium pyrophosphate**, including its chemical identifiers, physicochemical properties, synthesis protocols, and known applications, with a special consideration for its relevance in biomedical and pharmaceutical research.

Core Identifiers and Chemical Properties

Barium pyrophosphate is identified by a unique set of chemical and physical properties that are critical for its application in research and industry.

Table 1: Chemical Identifiers for Barium Pyrophosphate

Identifier	Value
CAS Number	13466-21-2[1]
Molecular Formula	Ba ₂ P ₂ O ₇ [1]
IUPAC Name	dibarium diphosphate; barium(2+);phosphonato phosphate[2]
Synonyms	Barium phosphate (pyro), Dibarium pyrophosphate[2]
PubChem CID	166822[2]
EC Number	236-716-7[2]
InChI Key	RCUAPGYXYWSYKO-UHFFFAOYSA-J

Table 2: Physicochemical Properties of Barium Pyrophosphate

Property	Value
Molecular Weight	448.60 g/mol
Appearance	White powder[3]
Density	~3.9 g/cm ³ [3]
Solubility	Sparingly soluble in water (0.01 g/100mL); Soluble in acids and ammonium salts[4]
Melting Point	Decomposes at high temperatures (>1000 °C) [5]
Crystal System	Exists in polymorphs, including orthorhombic and hexagonal phases[5]

Synthesis and Experimental Protocols

The synthesis of **barium pyrophosphate** can be achieved through several methods, each influencing the final properties of the material, such as particle size, crystallinity, and purity. The

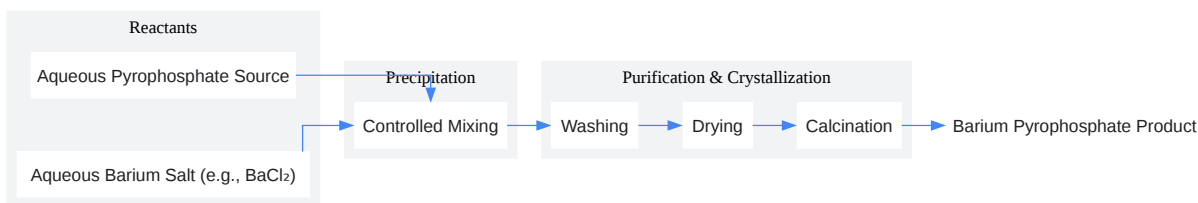
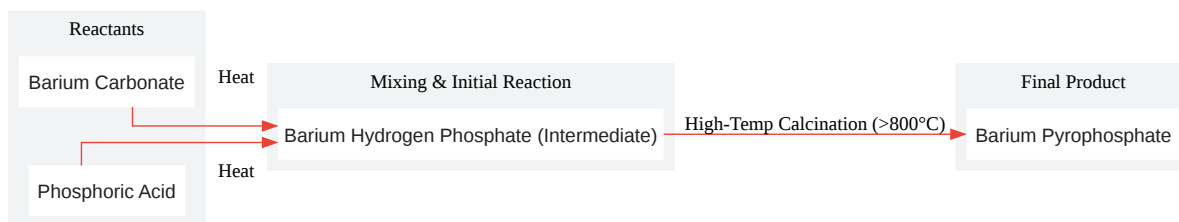
two primary routes are solid-state reaction and wet-chemical precipitation.

Experimental Protocol 1: Solid-State Reaction

This method is a scalable, cost-effective industrial process involving the high-temperature reaction of solid precursors.

Methodology:

- **Precursor Mixing:** Stoichiometric amounts of barium carbonate (BaCO_3) and a phosphate source, such as phosphoric acid (H_3PO_4) or ammonium dihydrogen phosphate ($\text{NH}_4\text{H}_2\text{PO}_4$), are intimately mixed.
- **Intermediate Formation:** The mixture is heated to form a barium hydrogen phosphate (BaHPO_4) intermediate. With barium carbonate and phosphoric acid, the reaction is: $\text{BaCO}_3 + \text{H}_3\text{PO}_4 \rightarrow \text{BaHPO}_4 + \text{CO}_2 + \text{H}_2\text{O}$ ^[5]
- **Calcination:** The intermediate, barium hydrogen phosphate, is then calcined at a high temperature. This thermal decomposition step dehydrates the intermediate to form the final **barium pyrophosphate** product. The reaction is: $2\text{BaHPO}_4 \rightarrow \text{Ba}_2\text{P}_2\text{O}_7 + \text{H}_2\text{O}$ ^[5]
Calcination temperatures are typically high, often exceeding 800-1000°C, to ensure complete conversion and high crystallinity.



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